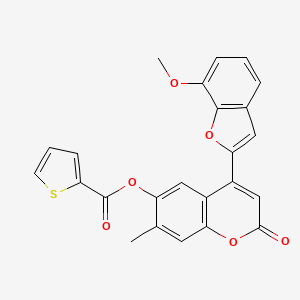

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate

Description

This compound is a hybrid organic molecule featuring three distinct heterocyclic systems:

- A 7-methoxy-1-benzofuran moiety, providing aromaticity and electron-donating methoxy substituents.

- A 7-methyl-2-oxo-2H-chromen (coumarin) core, known for its fluorescence and bioactive properties.

The structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition, antimicrobial agents) or materials science (e.g., organic semiconductors).

Properties

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O6S/c1-13-9-19-15(11-18(13)30-24(26)21-7-4-8-31-21)16(12-22(25)28-19)20-10-14-5-3-6-17(27-2)23(14)29-20/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLUJTJOKNCONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)C3=CC=CS3)C(=CC(=O)O2)C4=CC5=C(O4)C(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a complex organic compound with significant biological potential. This article explores its biological activities, including anti-inflammatory, antioxidant, anticancer, and antifungal properties, supported by data from various studies.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 898430-33-6 |

| Molecular Formula | C24H16O6S |

| Molecular Weight | 432.4 g/mol |

1. Anti-inflammatory Activity:

Research indicates that this compound may inhibit the production of pro-inflammatory cytokines through modulation of the NF-kB signaling pathway. This inhibition can lead to decreased inflammation in various biological systems .

2. Antioxidant Activity:

The compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes. This activity contributes to its protective effects against oxidative stress.

3. Anticancer Activity:

Studies have shown that this compound induces apoptosis in cancer cell lines by interacting with key molecular targets such as p53 and caspases. This suggests potential applications in cancer therapy .

4. Antifungal Activity:

The compound has demonstrated antifungal properties, particularly against strains like Fusarium oxysporum and Candida albicans. Its efficacy is attributed to structural features that enhance its interaction with fungal cell membranes .

Case Studies and Research Findings

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various benzofuran derivatives, including our compound of interest. It was found that at a concentration of 25 µM, it exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating strong antifungal activity .

Case Study 2: Neuroprotection Against Aβ42 Aggregation

Another investigation focused on the neuroprotective effects of benzofuran derivatives against amyloid-beta (Aβ42) aggregation, which is implicated in Alzheimer's disease. The compound exhibited a concentration-dependent inhibition of Aβ42 fibrillogenesis, showcasing its potential as a therapeutic agent in neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been extensively studied for its potential therapeutic effects:

1. Anti-inflammatory Activity

Research indicates that it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB, thus reducing inflammation in various models.

2. Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals and upregulating antioxidant enzyme activity, which may protect cells from oxidative stress.

3. Anticancer Activity

Studies suggest that it can induce apoptosis in cancer cells through interactions with key molecular targets like p53 or caspases, making it a candidate for cancer therapy.

Organic Synthesis Applications

In organic synthesis, 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with enhanced biological activities .

Material Science Applications

The compound's structural versatility also lends itself to applications in material science, particularly in the development of functional materials with specific electronic or optical properties. Its incorporation into polymers or other materials can lead to enhanced performance characteristics.

Case Studies

Several studies have documented the biological activities and synthetic applications of this compound:

Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Study 2: Synthesis of Derivatives

Research highlighted the synthesis of various derivatives based on this compound, which exhibited improved antimicrobial activity compared to standard drugs. The study emphasized the importance of structural modifications for enhancing biological efficacy .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

Key Observations :

- The thiophene-2-carboxylate group is common in agrochemicals and pharmaceuticals, as seen in Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (pesticide intermediate) .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred from analogues:

Notes:

Q & A

Basic: What are the critical steps for synthesizing 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate?

Methodological Answer:

The synthesis involves three key stages:

Benzofuran Core Construction : Utilize a [3,3]-sigmatropic rearrangement/aromatization cascade to assemble the 7-methoxybenzofuran moiety, as demonstrated in analogous benzofuran derivatives (e.g., benzyloxy-substituted intermediates) .

Coumarin-Thiophene Linkage : Introduce the 7-methyl-2-oxo-2H-chromen-6-yl group via esterification or nucleophilic substitution. For example, activate the carboxylate group on the thiophene using DCC/DMAP catalysis, followed by coupling to the hydroxylated coumarin intermediate .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase).

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, carbonyl signals at δ 160–180 ppm). Compare coupling constants to differentiate between benzofuran and coumarin rings .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the thiophene-carboxylate linkage and benzofuran orientation (see analogous sulfonate esters in crystallographic studies) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak with <2 ppm error).

Advanced: How can competing side reactions during benzofuran formation be minimized?

Methodological Answer:

- Temperature Control : Maintain reaction temperatures below 0°C during NaH-mediated deprotonation steps to prevent over-alkylation or ring-opening side products .

- Protecting Groups : Temporarily protect reactive hydroxyl groups (e.g., using benzyl ethers) on the coumarin precursor to avoid undesired nucleophilic attacks .

- Catalyst Screening : Test palladium or copper catalysts to optimize cross-coupling efficiency between benzofuran and thiophene-carboxylate units .

Advanced: How to resolve discrepancies between theoretical and experimental 1H^1H1H-NMR chemical shifts?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to predict shifts for different tautomers or conformers. Compare with experimental data to identify dominant structures .

- Variable Temperature NMR : Probe dynamic effects (e.g., ring flipping in coumarin or thiophene moieties) by acquiring spectra at 25°C and −40°C .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in crowded aromatic regions (δ 6.5–8.0 ppm) .

Advanced: What strategies improve yield in the final esterification step?

Methodological Answer:

- Activation Reagents : Replace traditional DCC with EDC·HCl or HATU to reduce racemization and improve carboxylate activation .

- Solvent Optimization : Use anhydrous DMF or THF to enhance reagent solubility and minimize hydrolysis of the thiophene-carboxylate intermediate .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30–60 minutes under controlled microwave irradiation (80–100°C, 150 W) .

Basic: What functional groups in this compound are prone to degradation?

Methodological Answer:

- Ester Bonds : Monitor hydrolysis under acidic/basic conditions via periodic HPLC analysis. Stabilize by storing the compound in anhydrous DMSO at −20°C .

- Methoxy Groups : Assess demethylation risks under strong Lewis acids (e.g., AlCl) using TLC tracking .

- Carbonyl Groups : Protect against nucleophilic attack by avoiding primary amines or thiols during handling .

Advanced: How to analyze regioselectivity in benzofuran-coumarin coupling?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled coumarin precursors to track bond formation via -NMR .

- Kinetic Studies : Use in situ IR spectroscopy to monitor reaction intermediates and identify rate-determining steps .

- Computational Docking : Simulate transition states to predict preferential coupling sites (e.g., C-6 vs. C-8 positions on coumarin) .

Basic: What are the key challenges in scaling up synthesis from milligram to gram scale?

Methodological Answer:

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification .

- Exothermic Reactions : Implement controlled addition of NaH or other strong bases using syringe pumps to prevent thermal runaway .

- Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 thiophene-carboxylate to coumarin ratio) to minimize unreacted starting material .

Advanced: How to address low reproducibility in crystallinity for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane or acetone/water) to induce slow crystallization .

- Seeding Techniques : Introduce microcrystals from prior batches to promote uniform crystal growth .

- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours .

Advanced: What mechanistic insights explain unexpected [3,3]-sigmatropic rearrangements?

Methodological Answer:

- Isotope Effects : Use deuterated analogs to study hydrogen transfer kinetics during rearrangements .

- Theoretical Studies : Apply DFT calculations to map energy barriers for competing pathways (e.g., chair vs. boat transition states) .

- Trapping Experiments : Quench reactions at short intervals with electrophiles (e.g., acetic anhydride) to isolate intermediates for NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.